3-(3-Fluorophenyl)pyrrolidine oxalate is a chemical compound that consists of a pyrrolidine ring substituted with a fluorophenyl group and exists as an oxalate salt. This compound is of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.
The compound can be synthesized through various chemical reactions, often involving the use of pyrrolidine derivatives and fluorinated aromatic compounds. Its synthesis has been explored in several patents and scientific literature, particularly concerning its use as an antidepressant and in other therapeutic contexts .
3-(3-Fluorophenyl)pyrrolidine oxalate can be classified as:
The synthesis of 3-(3-Fluorophenyl)pyrrolidine oxalate typically involves several steps:
For instance, one method involves starting from 1-benzyl-3,4-epoxypyrrolidine, which undergoes transformations including chlorination and extraction processes to yield the desired pyrrolidine derivative . The oxalate salt formation typically yields a white crystalline product upon recrystallization from suitable solvents.
The molecular structure of 3-(3-Fluorophenyl)pyrrolidine oxalate can be depicted as follows:
The compound may participate in various chemical reactions, including:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to ensure high yields and purity. For example, reactions with electrophiles may need to be conducted under inert atmospheres to prevent side reactions.
The mechanism of action for compounds like 3-(3-Fluorophenyl)pyrrolidine oxalate is often linked to their interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Research indicates that similar compounds may enhance monoamine levels in the brain, contributing to antidepressant effects. Detailed studies on receptor binding affinities and functional assays are necessary to elucidate specific mechanisms.
3-(3-Fluorophenyl)pyrrolidine oxalate has potential applications in:
The synthesis of 3-(3-fluorophenyl)pyrrolidine oxalate requires multi-step sequences that balance yield optimization with functional group compatibility. A representative industrial-scale route begins with a Claisen condensation between 3-fluoroacetophenone and diethyl oxalate under basic conditions (sodium methoxide/ethanol), yielding alkyl 2-oxo-4-(3-fluorophenyl)butanoate (70-85% yield) [5] [9]. This α-keto ester undergoes reductive amination with ammonia-borane complexes or catalytic hydrogenation, followed by spontaneous cyclization to generate the pyrrolidine core. Alternative pathways employ enaminone intermediates derived from aroylpyruvic acid methyl esters and substituted anilines under reflux conditions, achieving heterocyclic enaminones in 65-80% yields [9]. Subsequent oxalyl chloride acylation forms fused pyrrole-2,3-diones (FPDs), pivotal precursors for downstream functionalization [9]. The final oxalic acid salt formation occurs in anhydrous ethanol at 0-5°C, producing crystalline 3-(3-fluorophenyl)pyrrolidine oxalate with ≥95% purity (NMR-verified) and consistent melting points of 126-130°C [1] [4]. Critical yield optimization points include:
Table 1: Representative Multi-Step Synthesis of 3-(3-Fluorophenyl)Pyrrolidine Oxalate
Step | Key Intermediate | Reaction Type | Key Reagents/Conditions | Yield Range |
---|---|---|---|---|
1 | Ethyl 2-oxo-4-(3-fluorophenyl)butanoate | Claisen condensation | NaOEt, diethyl oxalate, EtOH, 0°C→RT | 70-85% |
2 | 3-(3-Fluorophenyl)pyrrolidine | Reductive cyclization | NaBH₄/NH₄OAc or catalytic H₂ | 60-75% |
3 | 3-(3-Fluorophenyl)pyrrolidine oxalate | Salt formation | Oxalic acid, EtOH, 0-5°C | 85-92% |
Ring-closing methodologies for constructing the fluorophenyl-pyrrolidine scaffold determine stereochemical outcomes and process scalability. Hetero-Diels-Alder cycloadditions between FPDs and electron-rich dienophiles (e.g., vinyl acetate, alkoxyethylenes) enable efficient 6/6/5/6-annelated systems under mild conditions (25-80°C), though diastereomeric mixtures may require chromatographic separation [9]. This method demonstrates exceptional functional group tolerance toward halogenated aryl systems, including meta-fluorophenyl derivatives. Complementary approaches utilize [3+2] cycloadditions of azomethine ylides generated in situ from α-amino acids or 1,3-dipolar cycloadditions of mesoionic munchnones with fluorophenyl-substituted dipolarophiles, achieving regiospecific N1-C2 bond formation [7] [10]. Microwave-assisted Paal-Knorr condensations between 1,4-dicarbonyls and ammonium acetate enhance reaction kinetics, reducing cyclization times from hours to minutes while maintaining yields >75% [7]. Key considerations for meta-fluorophenyl integration include:
Table 2: Cyclization Methods for Fluorophenyl-Pyrrolidine Cores
Methodology | Key Dienophile/Dipolarophile | Temperature/Time | Diastereoselectivity | Yield |
---|---|---|---|---|
Hetero-Diels-Alder | Vinyl acetate, alkoxyethylenes | 25-80°C, 4-12h | Moderate (d.r. 1.5-3:1) | 70-85% |
1,3-Dipolar Cycloaddition | Dimethyl acetylenedicarboxylate | RT, 30min | High (d.r. >10:1) | 75-92% |
Paal-Knorr | Ammonium acetate | MW 100°C, 10min | N/A (achiral) | 78-86% |
Pharmaceutical salt formation with oxalic acid serves dual purposes: enhancing crystallinity and optimizing physicochemical properties for CNS penetration. The process exhibits pH-dependent stoichiometry where excess oxalic acid (pH <3.5) produces hygroscopic di-oxalate salts, while controlled equimolar addition (pH 4.5-5.5) yields stable mono-oxalate crystals [1] [4]. Solvent screening reveals ethanol-water mixtures (4:1 v/v) as optimal crystallization media, producing rhomboid crystals with low solvent occlusion (<0.5% w/w residual ethanol). Systematic cooling protocols—rapid quenching to 5°C followed by gradual warming to 15°C—induce secondary nucleation, increasing yield to 92% while maintaining polymorphic purity [4]. Critical crystallization parameters include:
Salt formation significantly modifies physicochemical properties:
The stereogenic center at C3 of the pyrrolidine ring necessitates chiral resolution techniques for enantiopure drug intermediates. Enzymatic dynamic kinetic resolution using immobilized Candida antarctica lipase B (Novozym 435) achieves >98% ee for (S)-3-(3-fluorophenyl)pyrrolidine through asymmetric N-acylation in vinyl acetate, leveraging racemization via ring-opening/ring-closing equilibrium at 60°C [5]. Alternatively, diastereomeric salt formation with L-tartaric acid in isopropanol resolves enantiomers with 86-92% ee, though yield losses (35-40%) necessitate recycling. Chiral auxiliary approaches employ (R)-phenylglycinol to generate trans-2,5-disubstituted pyrrolidines via [3+2] cycloadditions, securing >99% de when conducted at -40°C in THF [7]. Computational modeling reveals fluorine-induced stereodifferentiation:
Table 3: Stereocontrol Methods for 3-(3-Fluorophenyl)Pyrrolidine Derivatives
Method | Chiral Source | Conditions | ee/de | Yield |
---|---|---|---|---|
Enzymatic DKR | Novozym 435 | Vinyl acetate, 60°C, 24h | >98% ee (S) | 45% |
Diastereomeric salt | L-Tartaric acid | iPrOH, 0°C, 48h | 86-92% ee | 38% |
Chiral auxiliary | (R)-Phenylglycinol | THF, -40°C, 8h | >99% de (trans) | 70% |
Structural diversification of 3-(3-fluorophenyl)pyrrolidine oxalate targets enhanced CNS multiparameter optimization (MPO) scores and dopamine receptor subtype selectivity. Triazole bioisosteres replace the oxalate moiety via copper-catalyzed azide-alkyne cycloadditions (CuAAC), generating 1,2,3-triazol-4-yl-pyrrolidines with improved metabolic stability (t₁/₂ >120 min in human microsomes vs. 42 min for parent) [6]. Spiro-fused derivatives—particularly spiro[indoline-3,5'-pyrrolines]—are synthesized via acid-catalyzed multicomponent reactions (p-TSA/EtOH), exhibiting dual μ-opioid receptor (MOR) agonism and D3 antagonism (Ki D3R = 3.7 nM) for reduced abuse liability analgesics [2] [7]. Azetidine replacements of the pyrrolidine core enhance D3R selectivity (>100-fold over D2R) through ring contraction, though with reduced MOR affinity (ΔKi = 12 nM) . Key structure-activity relationship (SAR) findings include:
Table 4: Bioisosteric Analogs of 3-(3-Fluorophenyl)Pyrrolidine Scaffold
Analog Type | Synthetic Approach | Key Biological Activity | Advantage vs. Parent |
---|---|---|---|
Triazole-oxalate replacement | CuAAC with sodium azide | MOR agonist (EC₅₀ = 18 nM) | 2.8× microsomal stability |
Spirooxindole-pyrroline | p-TSA catalyzed MCR | D3R antagonist (IC₅₀ = 9.2 nM) | CNS MPO score 4.8 |
Azetidine core | Ring contraction via Hoffman degradation | D3R antagonist (Ki = 0.4 nM) | 120× D3R/D2R selectivity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1